molecular formula C5H14Cl2N2 B2929445 (2E)-pent-2-ene-1,5-diamine dihydrochloride CAS No. 1949853-97-7

(2E)-pent-2-ene-1,5-diamine dihydrochloride

Cat. No.: B2929445
CAS No.: 1949853-97-7
M. Wt: 173.08
InChI Key: ZTTVOGXEDVHPPC-SEPHDYHBSA-N
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Description

(2E)-Pent-2-ene-1,5-diamine dihydrochloride is an organic compound characterized by the presence of a double bond between the second and third carbon atoms in a pentane chain, with amine groups attached to the first and fifth carbon atoms. The compound is often used in various chemical reactions and research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-pent-2-ene-1,5-diamine dihydrochloride typically involves the reaction of pent-2-ene-1,5-diamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process can be summarized as follows:

  • Dissolve pent-2-ene-1,5-diamine in an appropriate solvent such as ethanol or water.
  • Slowly add hydrochloric acid to the solution while maintaining a low temperature to control the exothermic reaction.
  • Stir the mixture until the reaction is complete, and the dihydrochloride salt precipitates out.
  • Filter and purify the product by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: (2E)-Pent-2-ene-1,5-diamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the double bond to a single bond, resulting in pentane-1,5-diamine dihydrochloride.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: Amides or nitriles.

    Reduction: Pentane-1,5-diamine dihydrochloride.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2E)-Pent-2-ene-1,5-diamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-pent-2-ene-1,5-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzymatic activity. The double bond in the structure may also participate in conjugation with other molecules, enhancing its reactivity and binding affinity.

Comparison with Similar Compounds

    Ethylenediamine: A simpler diamine with two amine groups attached to adjacent carbon atoms.

    Hexane-1,6-diamine: A longer-chain diamine with amine groups at the first and sixth carbon atoms.

    But-2-ene-1,4-diamine: A similar compound with a shorter carbon chain and a double bond between the second and third carbon atoms.

Uniqueness: (2E)-Pent-2-ene-1,5-diamine dihydrochloride is unique due to its specific carbon chain length, the position of the double bond, and the presence of two amine groups

Properties

IUPAC Name

(E)-pent-2-ene-1,5-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c6-4-2-1-3-5-7;;/h1-2H,3-7H2;2*1H/b2-1+;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTVOGXEDVHPPC-SEPHDYHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C=CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CN)/C=C/CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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